N-(2-fluorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
Description
This compound belongs to a class of piperidine-carboxamide derivatives integrated with a 1,2,4-oxadiazole scaffold. The structural framework includes a 2-fluorophenyl group attached to the piperidine nitrogen and an o-tolyl (2-methylphenyl) substituent on the oxadiazole ring. Such modifications are designed to optimize interactions with biological targets, particularly in antimicrobial and antitubercular applications. The fluorine atom at the phenyl ring and the methyl group at the o-tolyl moiety are critical for enhancing metabolic stability and target binding affinity .
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-7-2-3-9-17(15)21-25-20(29-26-21)13-16-8-6-12-27(14-16)22(28)24-19-11-5-4-10-18(19)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMHBUIAPIDXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the oxadiazole ring, followed by the introduction of the piperidine moiety. Specific reaction conditions and yields can vary based on the synthetic route employed.
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For example:
- Cytotoxicity : Compounds similar to this compound have shown IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.48 |
| 5b | HCT-116 | 0.78 |
| N-(2-FP) | MCF-7 | TBD |
The mechanism of action for compounds containing the oxadiazole moiety often involves:
- Induction of Apoptosis : Flow cytometry studies reveal that these compounds can induce apoptosis in cancer cells through caspase activation .
- Cell Cycle Arrest : Some derivatives have been shown to arrest cell proliferation at the G1 phase .
Case Studies
Several studies have evaluated the biological activity of oxadiazole derivatives:
- Study on Cytotoxicity : A study compared various oxadiazole derivatives against human leukemia cell lines (CEM-13 and U-937). The results indicated that certain derivatives exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Molecular docking has suggested that these compounds interact effectively with target proteins involved in cancer progression, indicating their potential as lead compounds for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds with analogous piperidine-oxadiazole-carboxamide backbones, emphasizing differences in substituents and their impact on biological activity, pharmacokinetics, and toxicity.
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)
- Structural Differences :
- The oxadiazole ring bears a 4-fluorophenyl group instead of o-tolyl .
- The piperidine-carboxamide moiety is linked to a 2-methylphenyl group (identical to the target compound’s o-tolyl).
- Pharmacological Profile: Exhibited superior binding affinity (-9.4 kcal/mol) to the InhA enzyme (a key Mycobacterium tuberculosis target) compared to the control drug isoniazid (-6.8 kcal/mol) . Demonstrated favorable ADMET properties: non-carcinogenic, non-hepatotoxic, and high gastrointestinal absorption . Passed cytochrome P450 metabolism predictions, indicating reduced risk of drug-drug interactions .
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)
- Structural Differences :
- Replaces the piperidine-carboxamide core with a bis-tetrazole system.
- Lacks fluorine but includes an ethyl group on the phenyl ring.
- Pharmacological Profile: Bound to the EthR receptor (-8.9 kcal/mol), outperforming ethionamide (-6.2 kcal/mol) .
3-Methyl-benzofuran-2-carboxylic acid pyridin-4-ylamide (C21)
- Structural Differences :
- Features a benzofuran-pyridinamide scaffold instead of oxadiazole-piperidine.
- Pharmacological Profile: High hepatotoxicity risk (as predicted by ADMET tools) despite strong binding affinity . Limited drug-likeness due to poor solubility (LogP = 4.2) .
N-(o-tolyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- Structural Differences :
- Closest analog to the target compound but lacks the 2-fluorophenyl substituent.
- Retains dual o-tolyl groups on both the oxadiazole and piperidine-carboxamide.
- The absence of fluorine may reduce metabolic stability compared to fluorinated analogs .
Critical Research Findings and Limitations
- C22 and C29 : These analogs highlight the importance of fluorine and heterocyclic rings (oxadiazole/tetrazole) in balancing potency and safety. C22’s 4-fluorophenyl group may improve target engagement compared to the target compound’s 2-fluorophenyl, though positional effects require experimental validation .
- Toxicity : The hepatotoxicity of C21 underscores the necessity of substituent optimization. The target compound’s lack of benzofuran/pyridinamide groups likely mitigates this risk .
- Gaps in Data : Direct studies on the target compound are absent in the provided evidence. Computational modeling (e.g., molecular dynamics simulations) is recommended to predict its binding mode and compare it with C22 .
Q & A
Basic: What are the optimal synthetic routes for N-(2-fluorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide?
The synthesis typically involves multi-step reactions:
- Oxadiazole ring formation : Cyclization of amidoxime precursors with carboxylic acid derivatives under reflux with phosphorus oxychloride (POCl₃) or other dehydrating agents .
- Piperidine coupling : The oxadiazole-methyl intermediate is coupled to the piperidine-carboxamide core via nucleophilic substitution or amide bond formation. Solvents like dimethylformamide (DMF) or ethanol are used, with temperature control (60–100°C) to optimize yield .
- Final purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity. Reaction yields are highly dependent on stoichiometric ratios and catalyst selection (e.g., HATU for amide coupling) .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : Essential for verifying the piperidine ring conformation, fluorophenyl substituents, and oxadiazole-methyl linkage. Key signals include the oxadiazole C-5 methyl (δ ~2.5 ppm) and piperidine carboxamide carbonyl (δ ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C₂₃H₂₂FN₃O₂).
- IR Spectroscopy : Confirms amide C=O stretch (~1680 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .
Basic: How does the oxadiazole ring contribute to the compound's biological activity?
The 1,2,4-oxadiazole moiety enhances metabolic stability and serves as a bioisostere for ester or amide groups, improving binding to hydrophobic enzyme pockets. Its electron-deficient nature facilitates π-π stacking with aromatic residues in target proteins (e.g., Mycobacterium tuberculosis InhA enzyme) . Substitution at the 3-position (o-tolyl) introduces steric effects that modulate selectivity .
Advanced: What computational strategies are effective in predicting the compound's target engagement and selectivity?
- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., InhA or CB2 receptors). The fluorophenyl group shows strong interactions with hydrophobic pockets, while the oxadiazole participates in hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Evaluate stability of ligand-receptor complexes over 100+ ns trajectories. The piperidine carboxamide’s flexibility may reduce off-target effects compared to rigid scaffolds .
- ADMET Prediction : Software like SwissADME predicts moderate blood-brain barrier permeability (LogBB: -0.5) and CYP450 inhibition risk due to the fluorophenyl group .
Advanced: How can researchers resolve discrepancies between in silico binding predictions and experimental activity data?
- Re-evaluate protonation states : The oxadiazole’s tautomeric forms (e.g., 1,2,4-oxadiazole vs. 1,3,4-isomer) may alter docking poses. Use quantum mechanical calculations (e.g., DFT) to confirm dominant tautomers .
- Experimental validation : Perform competitive binding assays (e.g., SPR or ITC) to measure dissociation constants (Kd). For example, a study on similar oxadiazole-piperidine compounds showed a 10-fold difference between predicted and observed Kd values due to solvent effects .
Advanced: How can structural modifications optimize the compound's pharmacokinetic profile without compromising activity?
- Piperidine substitution : Introducing polar groups (e.g., hydroxyl) at the 4-position improves aqueous solubility but may reduce CNS penetration.
- Oxadiazole substituents : Replacing o-tolyl with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability in microsomal assays .
- Fluorophenyl alternatives : Meta- or para-fluorine substitution alters logP values (predicted range: 2.8–3.5) and CYP2D6 inhibition profiles .
Advanced: What are the challenges in achieving selectivity for bacterial vs. human enzyme targets?
- Target homology : The compound’s oxadiazole-methyl-piperidine scaffold shows cross-reactivity with human carbonic anhydrase isoforms. Mutagenesis studies suggest that replacing the piperidine’s N-methyl with bulkier groups (e.g., cyclopropyl) reduces off-target binding .
- Crystallography : Co-crystallization with InhA (PDB: 4TZK) reveals clashes between the o-tolyl group and human homologs, guiding selectivity optimization .
Advanced: How can researchers validate target engagement in cellular models?
- Thermal Shift Assays : Measure ΔTm shifts (e.g., +4°C for InhA) to confirm stabilization of the target protein .
- CRISPR Knockout Models : Use InhA-deficient Mycobacterium strains to confirm on-target growth inhibition (MIC50: ~0.5 µg/mL vs. >10 µg/mL in knockout strains) .
- Fluorescence Polarization : Competitive binding assays with fluorescent probes (e.g., TAMRA-labeled inhibitors) quantify IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
